molecular formula C9H16O3S B8103672 Propargyl-PEG3-SH

Propargyl-PEG3-SH

Cat. No.: B8103672
M. Wt: 204.29 g/mol
InChI Key: VHLQMMQFEBUDNF-UHFFFAOYSA-N
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Description

Propargyl-PEG3-SH is a compound that serves as a polyethylene glycol (PEG)-based linker for proteolysis-targeting chimeras (PROTACs). It plays a crucial role in forming PROTAC molecules, which enable selective protein degradation by leveraging the ubiquitin-proteasome system within cells . This compound contains a propargyl group and a thiol group, making it highly versatile for various chemical reactions, particularly in click chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG3-SH typically involves the modification of commercially available polyethylene glycol (PEG) derivatives. One common method includes the nucleophilic substitution of the hydroxyl group in propargyl alcohols to introduce the propargyl moiety . The reaction conditions often involve the use of catalysts and solvents such as dimethylformamide (DMF) and potassium hydroxide (KOH) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistency and yield. The final product is purified through techniques such as chromatography and crystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG3-SH undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in CuAAC reactions to facilitate the cycloaddition process.

    Electrophiles: React with the thiol group in nucleophilic substitution reactions.

    Solvents: Common solvents include DMF and dichloromethane (DCM).

Major Products Formed

    Triazole Derivatives: Formed from CuAAC reactions.

    Thioether Compounds: Resulting from nucleophilic substitution reactions involving the thiol group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propargyl-PEG3-SH is unique due to its combination of a propargyl group and a thiol group, which provides versatility in chemical reactions and applications. Its role as a linker in PROTACs makes it particularly valuable for targeted protein degradation, a feature not commonly found in other similar compounds .

Properties

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3S/c1-2-3-10-4-5-11-6-7-12-8-9-13/h1,13H,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHLQMMQFEBUDNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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